N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a benzyl group, a methoxybenzo[d]thiazolyl moiety, and a butyramide functional group. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-methoxybenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
N-benzylation: The 6-methoxybenzo[d]thiazole is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Butyramide formation: The final step involves the reaction of the N-benzyl-6-methoxybenzo[d]thiazole with butyryl chloride in the presence of a base like triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Benzothiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Material Science: This compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. In anticancer research, it may induce apoptosis in cancer cells by modulating mitochondrial pathways and activating caspases.
Comparison with Similar Compounds
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide can be compared with other benzothiazole derivatives such as:
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-chlorophenyl)methanimine
- N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-methoxyphenyl)methanimine
These compounds share the benzothiazole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological and material properties.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-7-18(22)21(13-14-8-5-4-6-9-14)19-20-16-11-10-15(23-2)12-17(16)24-19/h4-6,8-12H,3,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLRNQVRRDGQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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